4,5-dibromo-2-fluorobenzene-1-sulfonyl chloride
Description
4,5-Dibromo-2-fluorobenzene-1-sulfonyl chloride is a halogenated benzene derivative characterized by a sulfonyl chloride functional group (-SO₂Cl) and multiple halogen substituents (bromine and fluorine). This compound belongs to a class of sulfonyl chlorides widely utilized in organic synthesis, particularly as intermediates in pharmaceuticals, agrochemicals, and materials science. Its structure combines electron-withdrawing halogens and a reactive sulfonyl chloride group, which may influence its reactivity in substitution or coupling reactions.
According to commercial data from CymitQuimica, this compound is listed as discontinued across all available quantities (1g, 2.5g, 50mg–500mg), suggesting challenges in synthesis, stability, or market demand .
Properties
CAS No. |
1208075-38-0 |
|---|---|
Molecular Formula |
C6H2Br2ClFO2S |
Molecular Weight |
352.40 g/mol |
IUPAC Name |
4,5-dibromo-2-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2Br2ClFO2S/c7-3-1-5(10)6(2-4(3)8)13(9,11)12/h1-2H |
InChI Key |
WPXKWXHOJVDDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)S(=O)(=O)Cl)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-2-fluorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 4,5-dibromo-2-fluorobenzene. This can be achieved by reacting 4,5-dibromo-2-fluorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4,5-Dibromo-2-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical compounds and drug discovery.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-dibromo-2-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can be easily substituted by nucleophiles, leading to the formation of various derivatives. In coupling reactions, the compound acts as an electrophile, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Commercial Availability and Stability
The discontinuation of 4,5-dibromo-2-fluorobenzene-1-sulfonyl chloride contrasts with other halogenated benzene sulfonyl chlorides, which may remain commercially available. For example, simpler derivatives like 2-fluorobenzene-1-sulfonyl chloride or 4-bromobenzene sulfonyl chloride are typically more accessible due to fewer synthetic hurdles or better stability .
Reactivity and Functional Group Interactions
Sulfonyl chlorides are generally reactive toward nucleophiles (e.g., amines, alcohols). However, the electron-withdrawing effects of bromine and fluorine in this compound may alter its electrophilicity. Compared to 4-nitrobenzene sulfonyl chloride (where a nitro group enhances reactivity), the bromine/fluorine combination might slow sulfonylation kinetics, necessitating harsher reaction conditions .
Biological Activity
4,5-Dibromo-2-fluorobenzene-1-sulfonyl chloride is an organic compound notable for its complex structure, which includes two bromine atoms, one fluorine atom, and a sulfonyl chloride group. Its molecular formula is CHBrClFOS, with a molecular weight of 352.41 g/mol. While specific biological activity data for this compound is limited, its structural characteristics suggest potential biological interactions and applications in medicinal chemistry.
The sulfonyl chloride group in this compound enhances its reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and bioactive molecules. The synthesis typically involves halogenation and sulfonation reactions, allowing for the introduction of functional groups that can further participate in nucleophilic substitution reactions or cross-coupling processes.
Biological Activity
While direct studies on the biological activity of this compound are scarce, related compounds with similar structures have demonstrated significant biological interactions. For instance:
- Antimicrobial Activity : Compounds featuring sulfonyl chloride groups often exhibit antimicrobial properties. Research has shown that benzofuran-based compounds with similar functionalities display excellent antimicrobial activity against various pathogens .
- Enzyme Inhibition : The sulfonyl chloride moiety can serve as a reactive site for enzyme inhibitors. For example, studies on related thiazole compounds indicate that modifications at the sulfonyl group can enhance potency against lysyl oxidase (LOX), an enzyme involved in collagen cross-linking .
Structure-Activity Relationship (SAR)
The unique arrangement of substituents in this compound contributes to its reactivity profile. A comparative analysis with structurally similar compounds reveals insights into its potential biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2-Dibromo-4,5-difluorobenzene | Contains two bromine and two fluorine atoms | Lacks sulfonyl chloride group |
| 2,4-Difluorobenzenesulfonyl chloride | Contains fluorine and sulfonyl chloride groups | Lacks bromine atoms |
| 3-Bromo-5-fluorobenzene-1-sulfonyl chloride | Contains one bromine and one fluorine atom | Different positioning of substituents |
| 2-Bromo-4-fluorobenzenesulfonyl chloride | Contains one bromine and one fluorine atom | Lacks additional bromine atom |
This table highlights that while many compounds share similar functional groups, the specific combination found in this compound may enhance its reactivity and biological potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
